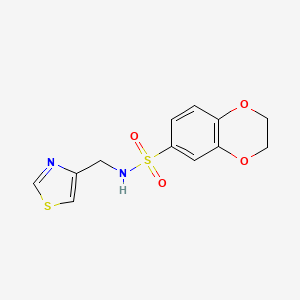![molecular formula C11H11FN2OS B7542480 N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide, also known as FLX475, is a small molecule inhibitor that targets the immune checkpoint protein, C-C motif chemokine receptor 4 (CCR4). CCR4 is expressed on regulatory T cells (Tregs) and Th2 cells, which play a critical role in immune tolerance and allergic responses. FLX475 has shown promising results in preclinical studies as a potential immunotherapy for cancer and autoimmune diseases.
Mecanismo De Acción
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide targets CCR4, a chemokine receptor that is expressed on Tregs and Th2 cells. By inhibiting CCR4, this compound blocks the migration of Tregs and Th2 cells to sites of inflammation, thereby enhancing the anti-tumor immune response and reducing the activity of Tregs in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the migration of Tregs and Th2 cells in vitro and in vivo. This compound has also been shown to enhance the proliferation and activation of effector T cells in vitro and in vivo. In mouse models of cancer and autoimmune diseases, this compound has been shown to reduce tumor growth, joint inflammation, and disease severity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide is its specificity for CCR4, which reduces the likelihood of off-target effects. Another advantage is its small size, which allows it to penetrate tissues and reach its target cells. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
For N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide include clinical trials in cancer and autoimmune diseases to evaluate its safety and efficacy. This compound may also be combined with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy. Further studies are needed to elucidate the optimal dosing and treatment regimens for this compound in different disease contexts.
Métodos De Síntesis
The synthesis of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide involves a multi-step process starting from commercially available starting materials. The first step is the synthesis of 2-fluoroaniline, which is then reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with cyclopropanecarboxylic acid chloride to form this compound. The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has been extensively studied in preclinical models for its potential use in cancer immunotherapy. In a mouse model of melanoma, this compound was shown to inhibit the growth of tumors by enhancing the anti-tumor immune response. This compound was also shown to enhance the efficacy of checkpoint inhibitors, such as anti-PD-1, in mouse models of colon cancer and melanoma.
This compound has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and bone erosion. In a mouse model of multiple sclerosis, this compound was shown to reduce disease severity and inhibit the infiltration of immune cells into the central nervous system.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-8-3-1-2-4-9(8)13-11(16)14-10(15)7-5-6-7/h1-4,7H,5-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZTXQJKZRZGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)